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Compound of Interest

1-(tetrahydro-2H-pyran-4-
Compound Name:
yl)piperazine dihydrochloride

Cat. No.: B1387176

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-(tetrahydro-
2H-pyran-4-yl)piperazine Dihydrochloride

Introduction

1-(tetrahydro-2H-pyran-4-yl)piperazine is a heterocyclic compound that serves as a crucial
building block in modern medicinal chemistry. Its structure uniquely combines two "privileged
scaffolds": the piperazine ring and the tetrahydropyran (THP) ring. The piperazine moiety is
frequently incorporated into drug candidates to enhance aqueous solubility, introduce basic
centers for salt formation, and act as a versatile linker between different pharmacophoric
groups.[1][2] Concurrently, the tetrahydropyran ring is a widely used saturated heterocycle,
often employed as a polar, metabolically stable bioisostere for less favorable groups like gem-
dimethyl or carbonyl functionalities.

This molecule is typically handled and utilized in its dihydrochloride salt form, 1-(tetrahydro-
2H-pyran-4-yl)piperazine dihydrochloride, which offers superior stability, crystallinity, and
solubility in agueous media compared to its free base. This technical guide provides an in-
depth analysis of its molecular structure, conformational properties, a validated synthetic
pathway, and the analytical techniques essential for its structural elucidation, tailored for
researchers and professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties
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The fundamental properties of the dihydrochloride salt are summarized below. This information
is critical for its proper handling, storage, and application in synthetic and analytical workflows.

Property Value Source

) 1-(tetrahydro-2H-pyran-4-
Chemical Name _ _ _ _ N/A
yl)piperazine dihydrochloride

CAS Number 790223-65-3 [3]
Molecular Formula CoH20CI2N20 [3]
Molecular Weight 243.17 g/mol [3]
Appearance White to off-white solid [3]
Free Base CAS 398137-19-4 [415]
Free Base Formula CoH1sN20 [4115]
Free Base MW 170.25 g/mol [41[5]

Molecular Structure and Conformational Analysis
2D Chemical Structure

The structure consists of a piperazine ring directly attached via one of its nitrogen atoms to the
4-position of a tetrahydropyran ring. In the dihydrochloride salt form, both nitrogen atoms of the
highly basic piperazine ring are protonated, each associated with a chloride counter-ion.

Caption: Molecular Structure of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride.

Key Structural Features

e Piperazine Ring: A six-membered saturated heterocycle with two nitrogen atoms at positions
1 and 4.[6] Its presence significantly influences the molecule's basicity and polarity. In the
dihydrochloride salt, both nitrogens are protonated, making the molecule highly water-
soluble.

o Tetrahydropyran (THP) Ring: A saturated six-membered heterocycle containing an oxygen
atom. This group is chemically robust and polar, improving the pharmacokinetic profile of
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drug candidates by replacing more metabolically labile groups.

e C-N Linkage: The linkage is between a secondary carbon of the THP ring and a secondary
nitrogen of the piperazine ring. This bond is typically stable under physiological conditions.

o Dihydrochloride Salt: The formation of a salt with two equivalents of hydrochloric acid is a
testament to the basicity of both piperazine nitrogens. This form is preferred for
pharmaceutical applications due to its enhanced stability and handling properties.

Stereochemistry and Conformational Analysis

Both the piperazine and tetrahydropyran rings are non-planar and adopt low-energy chair
conformations to minimize torsional and steric strain.

o Piperazine Conformation: In its protonated state, the piperazine ring predominantly exists in
a chair conformation. The bulky tetrahydropyran substituent is expected to occupy the
equatorial position to avoid 1,3-diaxial interactions, which would destabilize an axial
conformation.

o Tetrahydropyran Conformation: Similarly, the THP ring adopts a chair conformation. The
piperazine substituent at the C4 position will also preferentially reside in the equatorial
position. This arrangement represents the most thermodynamically stable state of the
molecule.

Synthesis and Purification

The most direct and industrially scalable synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine
involves a one-pot reductive amination reaction, followed by salt formation.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a straightforward disconnection at the C-N bond, identifying
piperazine and tetrahydro-2H-pyran-4-one as the primary starting materials.

Reductive Amination _
Ll

1-(tetrahydro-2H-pyran-4-yl)piperazine Piperazine + Tetrahydro-2H-pyran-4-one
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Caption: Retrosynthetic approach for the target molecule.

Synthetic Protocol: Reductive Amination

This protocol describes a self-validating system where reaction progress can be monitored by
techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

Materials:

Piperazine

o Tetrahydro-2H-pyran-4-one

e Sodium triacetoxyborohydride (NaBH(OAC)3)

e Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
o Acetic Acid (catalytic)

o Saturated sodium bicarbonate (NaHCOs3) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

e Hydrochloric acid (in diethyl ether or isopropanol)
Step-by-Step Methodology:

o Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add piperazine
(2.0-3.0 equivalents) and the solvent (DCM).

o Causality: Using an excess of piperazine drives the reaction towards the mono-substituted
product and minimizes the formation of the di-substituted byproduct. DCM is a suitable
solvent that is inert to the reaction conditions.
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e Imine Formation: Add tetrahydro-2H-pyran-4-one (1.0 equivalent) to the solution, followed by
a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.

o Causality: The acid catalyzes the formation of an intermediate iminium ion, which is the
electrophile for the subsequent reduction step.

» Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.2-
1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C. Allow
the reaction to warm to room temperature and stir for 12-18 hours.

o Causality: NaBH(OAC)s is a mild and selective reducing agent ideal for reductive
aminations. It is less reactive towards the ketone starting material than the intermediate
iminium ion, ensuring high selectivity. Portion-wise addition controls the initial exotherm.

o Workup and Extraction: Quench the reaction by slowly adding saturated NaHCOs solution.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous
layer twice with DCM.

o Causality: The basic quench neutralizes the acetic acid and any unreacted reducing agent.
The extraction isolates the free base product into the organic phase.

e Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous
MgSOa, filter, and concentrate under reduced pressure to yield the crude 1-(tetrahydro-2H-
pyran-4-yl)piperazine free base.

o Causality: The brine wash removes residual water, and MgSOa4 removes the final traces of
moisture before solvent removal.

Purification and Salt Formation

 Purification (Optional): If necessary, the crude free base can be purified by silica gel column
chromatography.

o Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like
isopropanol or diethyl ether. Slowly add a solution of hydrochloric acid (2.1 equivalents) in
the same solvent with vigorous stirring.
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« |solation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by
vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final

product.

o Causality: The dihydrochloride salt is generally much less soluble in non-polar organic
solvents than its free base, allowing for efficient isolation via precipitation.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Workflow
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Caption: Experimental workflow for synthesis and salt formation.
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Structural Elucidation and Analytical
Characterization

Confirming the molecular structure of the synthesized compound is paramount. A combination
of spectroscopic methods provides unambiguous evidence of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules. The predicted
chemical shifts are based on the expected electronic environment of each nucleus.

Predicted *H NMR Predicted 3C NMR

Data Data
Proton(s) o (ppm), Multiplicity Carbon(s) o (ppm)
THP-H2, H6 (axial) ~3.4, ddd THP-C2, C6 ~67
THP-H2, H6

) ~4.0, m THP-C3, C5 ~32
(equatorial)
THP-H3, H5 (axial) ~1.5, qd THP-C4 ~40
THP-H3, H5 ) )

i ~1.8, m Piperazine-C2, C6 ~48
(equatorial)
THP-H4 (axial) ~2.8, it Piperazine-C3, C5 ~44
Piperazine-H (all) ~3.2-3.6, broad m
N*-H (broad) ~9-12, very broad s

o Expertise Note: In the 1H NMR spectrum, the broad signals for the piperazine protons are
due to the protonation and potential conformational exchange. The N*-H protons often
appear as a very broad singlet at a high chemical shift, and their presence can be confirmed
by a D20 exchange experiment, which causes the signal to disappear.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.
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o Technique: Electrospray lonization (ESI) in positive mode is ideal.

o Expected Result: The analysis will detect the molecular ion of the free base. The primary
peak observed will be the [M+H]* ion, where M is the mass of the free base (170.25).

o Expected m/z: 171.15 ([CoH1sN20 + H]*)

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

e N-H Stretch: A very broad and strong absorption band is expected in the range of 2400-3000
cm~1, characteristic of the N*-H stretching in amine hydrochlorides.

e C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm™1.

e C-O-C Stretch: A strong, characteristic C-O-C ether stretch from the tetrahydropyran ring is
expected around 1100 cm™1,

Significance in Medicinal Chemistry and Drug
Development

The 1-(tetrahydro-2H-pyran-4-yl)piperazine scaffold is a valuable asset in drug discovery for
several reasons.[2][7]

e Modulation of Physicochemical Properties: The piperazine ring enhances aqueous solubility
and provides a basic handle for salt formation, which is crucial for developing orally
bioavailable drugs.

» Metabolic Stability: The THP ring is metabolically robust and can improve the
pharmacokinetic profile of a lead compound.

» Versatile Linker: The piperazine unit can be functionalized at its second nitrogen atom,
allowing it to serve as a linker to connect to other parts of a molecule without altering the
core interaction of the THP moiety. This has been exploited in the development of kinase
inhibitors and receptor modulators.[1] For instance, related tetrahydropyran-containing
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structures have been key in developing selective CB2 receptor agonists for treating

inflammatory pain.[8]
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Caption: Role as a versatile scaffold in drug design.

Conclusion

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is a structurally well-defined and
highly valuable chemical entity. Its molecular architecture, dominated by the stable chair
conformations of its two heterocyclic rings, provides a rigid and predictable scaffold for
molecular design. The synthesis via reductive amination is robust and scalable, and the
structure can be unambiguously confirmed through standard analytical techniques like NMR,
MS, and IR spectroscopy. The combination of the metabolically stable tetrahydropyran ring and
the versatile, solubilizing piperazine moiety ensures that this compound will continue to be a
frequently utilized building block in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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